molecular formula C9H13NO2 B13938347 2,4-Dimethoxy-3-methylaniline CAS No. 73233-86-0

2,4-Dimethoxy-3-methylaniline

Cat. No.: B13938347
CAS No.: 73233-86-0
M. Wt: 167.20 g/mol
InChI Key: KIGULTIKEJDJLS-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-3-methylaniline is an organic compound belonging to the class of anilines It is characterized by the presence of two methoxy groups and one methyl group attached to the benzene ring, along with an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethoxy-3-methylaniline typically involves the nitration of 2,4-dimethoxytoluene followed by reduction. The nitration step introduces a nitro group into the aromatic ring, which is subsequently reduced to an amino group using reducing agents such as iron powder and hydrochloric acid .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethoxy-3-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Iron powder and hydrochloric acid, or catalytic hydrogenation.

    Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated aniline derivatives.

Scientific Research Applications

2,4-Dimethoxy-3-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dimethoxy-3-methylaniline involves its interaction with molecular targets such as enzymes and receptors. The methoxy and methyl groups influence the compound’s electronic properties, affecting its reactivity and binding affinity. The amino group can form hydrogen bonds with biological molecules, facilitating its interaction with specific targets .

Comparison with Similar Compounds

    2,4-Dimethoxyaniline: Lacks the methyl group, resulting in different reactivity and applications.

    3,4-Dimethoxyaniline: The position of the methoxy groups affects its chemical behavior.

    2,5-Dimethoxyaniline: Another positional isomer with distinct properties.

Uniqueness: 2,4-Dimethoxy-3-methylaniline is unique due to the specific arrangement of its functional groups, which imparts distinct electronic and steric effects. This makes it particularly useful in certain chemical syntheses and applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2,4-dimethoxy-3-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-6-8(11-2)5-4-7(10)9(6)12-3/h4-5H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIGULTIKEJDJLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1OC)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10510140
Record name 2,4-Dimethoxy-3-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10510140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73233-86-0
Record name 2,4-Dimethoxy-3-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10510140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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